molecular formula C7H9F3O2 B13086965 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone

Cat. No.: B13086965
M. Wt: 182.14 g/mol
InChI Key: BBWLKZBZQCMCSN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone is a fluorinated organic compound with the molecular formula C7H9F3O2. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone typically involves the reaction of tetrahydro-2H-pyran-3-yl derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and receptor binding .

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLKZBZQCMCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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